Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines can form pyrazole intermediates, which can then be further modified to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, metal-free catalysis) are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
Scientific Research Applications
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For example, in anticancer applications, the compound may induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels . The pyrazole moiety plays a crucial role in its biological activity, interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with two adjacent nitrogen atoms in a five-membered ring.
Pyrazoline: A partially reduced form of pyrazole.
Indazole: A benzo-derivative of pyrazole with similar biological activities.
Uniqueness
Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-70-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C15H17N3O2
- Molar Mass : 271.31438 g/mol
- CAS Number : 2228971-70-6
Biological Activities
The biological activity of pyrazole derivatives, including this compound, has been widely studied. The following sections summarize key findings related to its pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that compounds with the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been documented. For example, compounds similar to this compound have shown activity against various bacterial strains and fungi. In vitro tests demonstrated promising results against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
3. Antitumor Activity
Recent studies have highlighted the antitumor activity of pyrazole derivatives. Compounds synthesized from similar structures have been tested against cancer cell lines, showing significant cytotoxic effects. For example, certain pyrazole derivatives were found to inhibit the growth of tumor cells in vitro by inducing apoptosis through various molecular pathways .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing arylhydrazines and diketones to form the pyrazole ring.
- Functional Group Modifications : Introducing benzyl and carboxylate groups through esterification and substitution reactions.
Case Studies
Several case studies have reported on the biological activity of similar compounds:
Study | Compound | Activity | Result |
---|---|---|---|
Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl-pyrazoles | MAO-B inhibition | High activity against MAO isoforms |
Burguete et al. | 1-acetyl-3,5-diphenyl-pyrazoles | Antitubercular | Effective against Mycobacterium tuberculosis |
Recent Synthesis Study | Pyrazole derivatives | Anticancer | Significant cytotoxicity in cancer cell lines |
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl (6R)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m1/s1 |
InChI Key |
VDLYALNDLSQDJG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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